5-Oxo-1,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl chloride
Description
5-Oxo-1,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl chloride is a heterocyclic compound featuring a fused triazole-pyrimidine core. The molecule is distinguished by a reactive carbonyl chloride group at position 6 and a ketone at position 3. This structure renders it highly reactive, particularly in nucleophilic substitution or condensation reactions, making it a valuable intermediate in medicinal and agrochemical synthesis.
Properties
CAS No. |
86070-23-7 |
|---|---|
Molecular Formula |
C6H3ClN4O2 |
Molecular Weight |
198.57 g/mol |
IUPAC Name |
5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl chloride |
InChI |
InChI=1S/C6H3ClN4O2/c7-4(12)3-1-11-6(8-2-9-11)10-5(3)13/h1-2H,(H,8,9,10,13) |
InChI Key |
GCAKEIOILSXJMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC2=NC=NN21)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization Mechanism
The formation of the triazolo[1,5-a]pyrimidine core proceeds via a Michael addition-cyclization sequence. As detailed in, the vanadium catalyst activates aldehydes for Knoevenagel condensation with malononitrile, followed by nucleophilic attack by 3-amino-1,2,4-triazole. Intramolecular cyclization then furnishes the bicyclic system (Fig. 1).
Chlorination Challenges
The electron-deficient nature of the triazolopyrimidine ring increases susceptibility to electrophilic aromatic substitution during chlorination. To suppress ring chlorination:
- Use SOCl₂ in stoichiometric excess (3–5 equiv).
- Maintain anhydrous conditions to prevent hydrolysis.
- Introduce electron-donating groups (e.g., methoxy) at C7 to deactivate the ring.
Analytical Characterization
Successful synthesis is validated through multimodal analysis:
Spectroscopic Data
Purity Assessment
HPLC (C18 column, 70:30 MeOH:H₂O) shows ≥98% purity with a retention time of 6.2 minutes.
Scalability and Industrial Feasibility
Bench-scale reactions (1–10 g) achieve consistent yields (80–85%), but scaling to >100 g introduces challenges:
- Exothermic chlorination necessitates jacketed reactors for temperature control.
- Catalyst recovery and reuse: [(VO)TPP][(TCM)₄] retains 82% activity after 5 cycles (Table 2).
| Cycle | 1 | 2 | 3 | 4 | 5 |
|---|---|---|---|---|---|
| Yield | 85% | 84% | 82% | 79% | 76% |
Table 2: Catalyst reusability in triazolo[1,5-a]pyrimidine synthesis
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to form lower oxidation state compounds.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, alcohols, and thiols in the presence of bases like triethylamine or pyridine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Amides, Esters, and Thioesters: Formed from substitution reactions.
Oxidized and Reduced Derivatives: Formed from oxidation and reduction reactions.
Complex Heterocycles: Formed from cyclization reactions.
Scientific Research Applications
5-Oxo-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonylchloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of drugs with antibacterial, antifungal, antiviral, and anticancer activities.
Agriculture: It is employed in the synthesis of agrochemicals with herbicidal and fungicidal properties.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Oxo-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonylchloride involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes such as phosphodiesterases, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent physiological effects.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Receptor Binding: It can bind to specific receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Substituent Variations at Position 6
The reactivity and applications of triazolopyrimidine derivatives are heavily influenced by the functional group at position 4. Key comparisons include:
Key Insight : The carbonyl chloride group in the target compound enhances electrophilicity compared to esters or amides, enabling rapid derivatization.
Core Structural Modifications
Other analogs modify the triazolopyrimidine backbone:
- 1-(1,5-Dimethyl-3-oxo-2-phenyl-...carbonitrile : Incorporates a pyrazolopyrimidine core with a nitrile group. The nitrile (2188 cm⁻¹) and dual ketones (1700, 1689 cm⁻¹) suggest distinct electronic properties .
- 8-(Azetidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridinyl : Replaces pyrimidine with pyridine, altering aromaticity and binding interactions .
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogs range from 190.9°C (pyrimidine carbonitrile) to 206°C (carboxylate ester). The electron-withdrawing Cl in the target compound may elevate its melting point.
- Solubility : Carboxylic acid derivatives are water-soluble at basic pH, while the carbonyl chloride is likely soluble in polar aprotic solvents (e.g., DMF, THF).
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